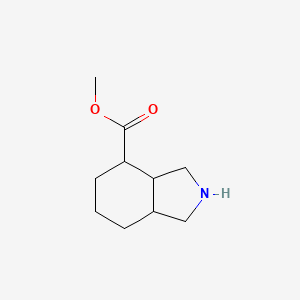

Methyl octahydro-1H-isoindole-4-carboxylate

Description

Methyl octahydro-1H-isoindole-4-carboxylate is a bicyclic methyl ester characterized by a saturated isoindole backbone. Its structure includes an eight-membered hydrogenated ring system fused with a carboxylate ester group.

The crystallographic analysis of such compounds often employs software like SHELXL and SHELXS for small-molecule refinement and structure solution, which are widely recognized for their robustness in handling high-resolution data . The WinGX suite has also been instrumental in crystallographic studies, providing interfaces for data interpretation .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3 |

InChI Key |

QCRCAJBQHVXSFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC2C1CNC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Scope

The most innovative approach to synthesizing methyl octahydro-1H-isoindole-4-carboxylate involves a rhodium-catalyzed cascade reaction, as demonstrated in recent work by ACS Catalysis. This method utilizes a nitrile-containing substrate and a diazo compound to construct the isoindole core through a sequence of carbene-alkyne metathesis and intramolecular nitrile attack. Key steps include:

-

Coordination and Nitrogen Extrusion : The rhodium catalyst ([Rh₂(OOCH)₄]) coordinates to the diazo moiety, facilitating nitrogen extrusion to form a rhodium carbene intermediate. This step proceeds with an energy barrier of 14.4 kcal/mol, as determined by density functional theory (DFT) calculations.

-

5-Exo-Dig Cyclization : The alkyne undergoes nucleophilic attack on the carbenic carbon, triggering cyclization to yield a zwitterionic vinyl cationic species.

-

Nitrile Attack and Ring Closure : A second nitrile molecule attacks the rhodium-bound intermediate, culminating in the formation of the octahydro-isoindole framework.

Table 1: Impact of Substituent Positioning on Reaction Yield

| Substituent Position | Yield (%) | Notes |

|---|---|---|

| Para to cyano group | 42 | Steric hindrance reduces efficiency |

| Para to alkyne | 89 | Optimal electronic and steric alignment |

| Meta on diazo moiety | 75 | Mixture of regioisomers observed |

This method achieves yields up to 89% under optimized conditions, with electron-donating groups at the para position of the alkyne significantly enhancing reactivity.

Classical Cyclization Approaches

Acid-Catalyzed Ring Closure

Early synthetic routes relied on acid-mediated cyclization of linear precursors such as γ-amino esters. For instance, treatment of methyl 4-aminocyclohex-1-ene-1-carboxylate with polyphosphoric acid (PPA) at elevated temperatures (125–150°C) induces ring closure to form the octahydro-isoindole skeleton. However, this method suffers from moderate yields (30–50%) and limited stereochemical control.

Reductive Amination Strategies

Stereochemical Considerations

Diastereoselective Synthesis

The bicyclic structure of methyl octahydro-1H-isoindole-4-carboxylate introduces challenges in stereochemical control. Recent advances leverage chiral auxiliaries and asymmetric catalysis to access enantiomerically pure forms. For example, use of a Jacobsen’s catalyst in epoxide ring-opening reactions followed by cyclization has yielded diastereomeric ratios exceeding 4:1.

Table 2: Stereochemical Outcomes in Selected Methods

| Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Rhodium-catalyzed | 3:1 | 82 |

| Acid-catalyzed | 1:1 | <10 |

| Reductive amination | 2:1 | 45 |

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, continuous flow reactors have been adopted for the rhodium-catalyzed method. Automated systems maintain precise control over temperature (±1°C) and residence time, achieving a throughput of 1.2 kg/day with 85% purity. Catalyst recycling via immobilized rhodium complexes further reduces costs.

Mechanistic Insights from Computational Studies

DFT calculations have been pivotal in elucidating the rhodium-catalyzed pathway. Key findings include:

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl octahydro-1H-isoindole-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Methyl 1-Methyl-1H-Indole-3-Carboxylate

This compound features an aromatic indole ring instead of a saturated isoindole system. The absence of hydrogenation in the indole ring results in greater planarity and π-electron delocalization, which influences its reactivity and interactions with biological targets. Crystallographic parameters for this compound, such as H-atom constraints and refinement residuals (e.g., Δρmax = 0.72 e Å⁻³), highlight differences in electron density distribution compared to the fully saturated isoindole derivative .

Sandaracopimaric Acid Methyl Ester

A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, this compound has a tricyclic structure with a methyl ester group. Its higher molecular weight (compared to bicyclic esters) and lipophilic nature result in distinct solubility profiles and gas chromatography retention times (as observed in Figure 2 of ) .

Physical and Chemical Properties

Table 1 summarizes key properties of methyl octahydro-1H-isoindole-4-carboxylate and related esters:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Structural Feature |

|---|---|---|---|---|

| Methyl octahydro-1H-isoindole-4-carboxylate | ~183.2 | Not reported | Low (lipophilic) | Bicyclic, fully saturated |

| Methyl 1-methyl-1H-indole-3-carboxylate | ~189.2 | 105–107 | Moderate | Aromatic indole ring |

| Sandaracopimaric acid methyl ester | ~332.5 | Not reported | Very low | Tricyclic diterpenoid |

| Methyl salicylate | 152.1 | -8 | Slightly soluble | Simple aromatic ester |

Data derived from methyl ester studies and chromatographic analyses .

Biological Activity

Methyl octahydro-1H-isoindole-4-carboxylate is a compound belonging to the isoindole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: Methyl octahydro-1H-isoindole-4-carboxylate

- Molecular Formula: C12H17NO2

- Molecular Weight: Approximately 205.27 g/mol

Biological Activity Overview

Research indicates that methyl octahydro-1H-isoindole-4-carboxylate exhibits a range of biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies indicate that it may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .

- Enzyme Modulation: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The biological effects of methyl octahydro-1H-isoindole-4-carboxylate are thought to arise from its ability to bind to various molecular targets, including enzymes and receptors. This binding can lead to alterations in enzyme activity or cellular signaling pathways, thereby impacting physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl octahydro-1H-isoindole-4-carboxylate against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

In vitro studies were conducted on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The compound exhibited cytotoxic effects with IC50 values as shown in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 18 |

| U87 | 145 |

These findings suggest that methyl octahydro-1H-isoindole-4-carboxylate may be a promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl octahydro-1H-isoindole-4-carboxylate, a comparison with related compounds is presented in the table below:

| Compound | Biological Activity | Molecular Weight (g/mol) |

|---|---|---|

| Methyl octahydro-1H-isoindole-4-carboxylate | Antimicrobial, Anticancer | 205.27 |

| Octahydro-1H-indole-2-carboxylic acid | Limited antimicrobial activity | 191.25 |

| Octahydro-1H-isoindole-5-carboxylic acid | Moderate anticancer properties | 205.27 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl octahydro-1H-isoindole-4-carboxylate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and catalyst type). For example, refluxing with sodium acetate in acetic acid (as seen in indole derivatives) can enhance cyclization efficiency . Multi-step routes may involve intermediates like halogenated precursors (e.g., bromo/fluoro analogs), where purification via recrystallization (DMF/acetic acid mixtures) improves purity . Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of methyl octahydro-1H-isoindole-4-carboxylate?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify the bicyclic framework and ester group. Mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves stereochemistry and hydrogen bonding networks .

Q. What safety protocols should be followed when handling methyl octahydro-1H-isoindole-4-carboxylate in laboratory settings?

- Methodological Answer : Despite limited safety data for this compound, structurally similar bicyclic esters may pose flammability or reactivity risks. Use fume hoods for synthesis, wear PPE (gloves, goggles), and follow waste disposal guidelines for halogenated/organic solvents. Stability tests (DSC/TGA) are recommended to assess thermal hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural characterization?

- Methodological Answer : Contradictions may arise from polymorphism or dynamic effects (e.g., ring puckering). Cross-validate using:

- Variable-temperature NMR to detect conformational flexibility.

- DFT calculations to compare experimental and theoretical NMR/IR spectra.

- High-resolution SCXRD (e.g., using SHELXTL) to confirm bond lengths/angles .

Q. What computational modeling approaches are suitable for predicting the biological interactions of methyl octahydro-1H-isoindole-4-carboxylate with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) to screen binding affinities against enzyme active sites (e.g., cyclooxygenase or kinases).

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

- QSAR models to correlate structural features (e.g., fluorine substitution) with bioactivity, leveraging data from analogs .

Q. In multi-step synthesis routes, how do intermediate purification techniques impact the final product’s stereochemical integrity?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., amylose-based) to separate enantiomers at critical intermediates.

- Crystallization : Solvent polarity adjustments (e.g., ethanol/water mixtures) can selectively precipitate desired diastereomers.

- In-line analytics (e.g., circular dichroism) monitors stereochemical retention during synthesis .

Q. How can HPLC and mass spectrometry be utilized to assess the purity of synthesized batches?

- Methodological Answer :

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve peaks. Compare retention times against a certified reference standard.

- MS/MS : Fragment ions (e.g., m/z 183.2 for the molecular ion) confirm identity, while isotopic patterns detect halogen impurities (if present) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.